tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves multiple steps, starting from the appropriate indole precursor. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the indole derivative with tert-butyl chloroformate and methylamine.
Chemical Reactions Analysis
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction with boronic acids in the presence of a palladium catalyst.
Scientific Research Applications
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Biological Studies: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl (3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can be compared with other indole derivatives such as:
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the carbamate group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C17H16BrClFN3O2 |
---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-4-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H16BrClFN3O2/c1-17(2,3)25-16(24)23(4)11-6-8(20)5-9-12-13(19)10(18)7-21-15(12)22-14(9)11/h5-7H,1-4H3,(H,21,22) |
InChI Key |
KBEPYDKUNCNVFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=NC=C(C(=C23)Cl)Br)F |
Origin of Product |
United States |
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